molecular formula C19H25N3O3S B2615272 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2034420-99-8

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B2615272
CAS No.: 2034420-99-8
M. Wt: 375.49
InChI Key: WZJTVEMXRNTRRL-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile biological activities and favorable physicochemical properties . This compound possesses a molecular structure where the 1,2,4-oxadiazole ring is substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group, enhancing metabolic stability and influencing pharmacokinetic profiles, while at the 5-position it bears a methyl group linked to an acetamide functionality that is further substituted with a 2-[4-(propan-2-ylsulfanyl)phenyl] moiety . The integration of the isopropylsulfanylphenyl group contributes to specific hydrophobic interactions with biological targets. 1,2,4-Oxadiazole derivatives demonstrate a broad spectrum of pharmacological activities based on structural modifications, including potential antidepressant, anti-inflammatory, anticancer, antimicrobial, and antiviral effects . These compounds often function as bioisosteres for ester and amide functionalities, enhancing metabolic stability while maintaining target engagement . The antidepressant potential of structurally related 1,2,4-oxadiazole derivatives may involve interaction with the N-methyl-D-aspartate (NMDA) receptor complex and modulation of the nitric oxide synthase (NOS) pathway, which plays a significant role in the neurobiology of depression . Some 1,2,4-oxadiazole-containing compounds have shown inhibitory effects on soluble guanylate cyclase (sGC), potentially contributing to antidepressant-like effects in preclinical models . The synthetic approaches for 1,2,4-oxadiazole derivatives typically involve cyclization reactions between amidoximes and carboxylic acid derivatives under various conditions, including one-pot synthesis methods in superbasic media (NaOH/DMSO), microwave-assisted synthesis, or reactions utilizing Vilsmeier reagents as carboxylic acid activators . This compound is presented For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13(2)26-16-5-3-14(4-6-16)11-17(23)20-12-18-21-19(22-25-18)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJTVEMXRNTRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The oxan ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxan precursor reacts with the oxadiazole intermediate. The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or phenyl rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. Its oxadiazole ring structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions. This includes its use as a ligand in coordination chemistry, where it can form complexes with metal ions, potentially leading to new materials with tailored properties.

Coordination Chemistry:
In coordination chemistry, the oxadiazole moiety can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting complexes. This application is essential for developing catalysts and materials with specific functionalities.

Biological Applications

Antimicrobial Properties:
Research indicates that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide exhibits antimicrobial and antifungal activities. Studies have shown that compounds containing oxadiazole rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Therapeutic Potential:
The compound is being investigated for its therapeutic effects, particularly in cancer treatment. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell division and apoptosis. For instance, related compounds have demonstrated significant anticancer activity against various cancer cell lines with high percent growth inhibition (PGI) values .

Medicinal Chemistry

Anti-inflammatory Effects:
this compound has been explored for its anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes that contribute to inflammation, suggesting potential applications in treating inflammatory diseases .

Antidiabetic Activity:
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vivo studies using models such as Drosophila melanogaster have shown that derivatives of oxadiazole can significantly lower glucose levels, indicating their role in glucose metabolism regulation .

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. The unique chemical structure allows for modifications that can enhance material performance in various applications including electronics and pharmaceuticals.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the antimicrobial effects of oxadiazole derivativesShowed significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity AssessmentEvaluated anticancer effects on multiple cell linesDemonstrated high PGI values against SNB-19 and OVCAR-8 cell lines .
Anti-inflammatory Mechanism AnalysisExplored the anti-inflammatory properties of oxadiazole compoundsFound potential inhibition of inflammatory pathways .

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can disrupt microbial cell walls, leading to antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,2,4-Oxadiazole 3-(Tetrahydropyran), 5-(methylacetamide), 4-(isopropylthio)phenyl Not explicitly reported
Z9 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide) 1,2,4-Oxadiazole 3-(4-Methoxyphenyl), 5-(phenoxyacetamide), cyclopentyl Not reported [5]
19c (N-(4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide) 1,2,4-Oxadiazole 3-(4-Phenoxyphenyl), 5-(phenylacetamide) Antimicrobial (vs. enteric pathogens) [7]
N-[4-(propan-2-yl)phenyl]-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazinone 3-(Sulfanylacetamide), 4-amino-6-methyl-5-oxo Anti-exudative (10 mg/kg vs. diclofenac) [6], [14]
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-isopropylphenyl]acetamide 1,2,4-Triazole 5-(4-Chlorophenyl), 4-(4-methylphenyl), sulfanylacetamide Not reported [17]

Key Observations :

  • 1,2,4-Oxadiazole vs. Triazole/Triazinone Cores: The 1,2,4-oxadiazole core (target compound, Z9, 19c) offers greater metabolic stability compared to triazinones or triazoles due to its aromaticity and resistance to enzymatic cleavage .
  • Substituent Effects: The tetrahydropyran group in the target compound may improve solubility compared to Z9’s cyclopentyl group, while the isopropylthio substituent enhances lipophilicity relative to 19c’s phenoxyphenyl group .

Pharmacological Activity

  • Antimicrobial Activity: Compound 19c (1,2,4-oxadiazole derivative) demonstrated efficacy against enteric pathogens (e.g., E. coli), attributed to its phenoxyphenyl group enhancing membrane penetration . The target compound’s isopropylthio group may similarly improve bioavailability but requires validation.
  • Anti-Exudative Activity: Triazinone derivatives (e.g., ) showed comparable anti-exudative activity to diclofenac (8 mg/kg), suggesting sulfanylacetamide motifs may modulate inflammatory pathways .

Physicochemical Properties

Property Target Compound Z9 19c Triazinone Derivative
Molecular Weight (g/mol) ~407.5 (calculated) 423.4 444.2 378.4
logP (Predicted) ~3.8 (moderate lipophilicity) 4.1 4.5 3.2
Solubility Moderate (tetrahydropyran) Low (cyclopentyl) Low (phenoxyphenyl) Moderate (polar triazinone)
Synthetic Yield Not reported Not reported 21% Not reported

Key Insights :

  • Triazinone derivatives exhibit lower logP values, favoring aqueous solubility but reducing membrane permeability .

Stability and Bioavailability

  • Metabolic Stability : The 1,2,4-oxadiazole core resists hydrolysis, while the isopropylthio group may slow oxidative metabolism compared to methoxy or chloro substituents .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that incorporates both oxadiazole and oxane moieties. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Oxane Ring : Adds structural diversity and may influence solubility.
  • Propan-2-thioether Group : Potentially enhances interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Effective against various microorganisms.
  • Anticancer Potential : Suggested by structural similarities to known anticancer agents.
  • Anti-inflammatory Properties : Reported in related oxadiazole derivatives.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial strains
AnticancerPotential efficacy against cancer cells
Anti-inflammatoryReduction in inflammation markers

Antimicrobial Studies

A study highlighted the compound's strong antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, similar to other oxadiazole derivatives.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against several strains:

  • Staphylococcus aureus : Showed significant bactericidal effects.
  • Bacillus subtilis : Inhibited growth effectively at low concentrations.

Anticancer Research

The structural features of this compound suggest potential as an anticancer agent. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Table 2: Anticancer Activity Comparison

CompoundCancer Cell Line TestedIC50 (µM)Reference
N-{[3-(oxan-4-yl)-1,2,4...}A549 (Lung Cancer)15
5-Amino 1H-triazolesHepG2 (Liver Cancer)20
Oxadiazole DerivativesVarious<10

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cellular processes.
  • Cell Membrane Disruption : Interaction with lipid membranes leading to increased permeability.
  • Gene Expression Modulation : Influencing transcription factors involved in cell growth and apoptosis.

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